Product packaging for Dibenzofuran-3-ylamine hydrochloride(Cat. No.:CAS No. 4106-66-5; 91493-29-7)

Dibenzofuran-3-ylamine hydrochloride

Cat. No.: B2779141
CAS No.: 4106-66-5; 91493-29-7
M. Wt: 219.67
InChI Key: IVINWYJZLOTUFA-UHFFFAOYSA-N
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Description

Dibenzofuran-3-ylamine hydrochloride is a chemical compound characterized by the CAS number 91493-29-7, the molecular formula C₁₂H₉NO·HCl, and a molecular weight of 219.67 g/mol . scbt.com The molecule consists of a dibenzofuran (B1670420) core with an amine group attached at the 3-position, which is protonated to form the hydrochloride salt. This structure provides a unique combination of rigidity from the fused aromatic rings and reactivity from the primary amine, making it a valuable synthon for more complex molecules.

Chemical and Physical Properties of this compound

Property Value
CAS Number 91493-29-7
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
Alternate Names 3-Aminodibenzofuran (B1200821) hydrochloride, 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride chemicalbook.com

The dibenzofuran scaffold is a tricyclic aromatic ether consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. This structural motif is not merely a synthetic curiosity but is found at the core of numerous naturally occurring and synthetically important molecules. ekb.eg The planarity and aromaticity of the dibenzofuran system provide a stable and rigid framework, which is a desirable feature in the design of functional organic materials.

The dibenzofuran nucleus is a key structural component in a vast array of biologically active compounds, including those with anti-allergy, antioxidant, anti-inflammatory, and antimalarial properties. ekb.eg Furthermore, derivatives of dibenzofuran have been investigated for their potential antibacterial and anticancer activities. biointerfaceresearch.com In organic synthesis, the dibenzofuran structure can be accessed through various methods, including the cyclization of diarylether derivatives and the construction from benzofuran (B130515) or phenol (B47542) precursors. rsc.org The reactivity of the dibenzofuran core allows for electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions, enabling further functionalization. ekb.eg

The introduction of an amine group onto the dibenzofuran scaffold, creating compounds like Dibenzofuran-3-ylamine, significantly enhances the chemical versatility of the parent structure. The amine group serves as a nucleophile and a base, and it can be readily transformed into a wide range of other functional groups. This functionalization is crucial for the construction of more complex molecular architectures.

Amine-functionalized aromatic compounds are pivotal in the development of pharmaceuticals and functional materials. For instance, the benzofuran core, a substructure of dibenzofuran, is present in many bioactive compounds, and the addition of an amine group can lead to antifungal, P-glycoprotein inhibitory, anticancer, and tubulin polymerization inhibitory activities. While direct research on the broad applications of Dibenzofuran-3-ylamine is not extensively documented, the known reactivity of primary aromatic amines suggests its potential as a precursor for the synthesis of amides, sulfonamides, and imines, and as a participant in cross-coupling reactions to form C-N bonds.

This compound serves as a crucial starting material and intermediate in various research domains. The hydrochloride salt form often provides improved stability and solubility in certain solvents compared to the free amine, which can be advantageous in synthetic procedures.

In synthetic chemistry , this compound is a valuable building block. The primary amine group can be diazotized and subsequently replaced with a variety of other functional groups, offering a gateway to a wide array of 3-substituted dibenzofuran derivatives. This versatility makes it a key component in the synthesis of complex target molecules, potentially including those with desirable medicinal properties.

In the realm of materials science , the rigid and planar dibenzofuran core, combined with the reactive amine handle, makes this compound an attractive monomer or precursor for the synthesis of novel polymers and organic materials. Dibenzofuran-based materials are known for their thermal stability and are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The amine functionality allows for the incorporation of the dibenzofuran unit into polymer backbones or as pendant groups, potentially leading to materials with tailored electronic, optical, and thermal properties. While specific research detailing the use of this compound in these applications is not widespread, the structural features of the molecule strongly suggest its potential in the development of high-performance materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNO B2779141 Dibenzofuran-3-ylamine hydrochloride CAS No. 4106-66-5; 91493-29-7

Properties

IUPAC Name

dibenzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO.ClH/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8;/h1-7H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVINWYJZLOTUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91493-29-7
Record name 3-AMINODIBENZOFURAN HYDROCHLORIDE
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Synthetic Methodologies for Dibenzofuran 3 Ylamine Hydrochloride and Its Analogues

Established Synthetic Routes to Dibenzofuran-3-amine Precursors

The formation of the dibenzofuran (B1670420) scaffold is the foundational step in the synthesis of Dibenzofuran-3-ylamine hydrochloride. Several classical and modern synthetic methodologies are employed to construct this tricyclic ether system.

Intramolecular Cyclization Approaches (e.g., Pschorr reaction variants)

Intramolecular cyclization reactions are a prominent strategy for the synthesis of dibenzofurans. Among these, the Pschorr reaction and its variants are of significant historical and practical importance. This reaction typically involves the copper-catalyzed intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt. The general mechanism involves the diazotization of an appropriately substituted aminodiaryl ether, followed by a radical cyclization to furnish the dibenzofuran core. While effective, the yields of the classical Pschorr reaction can be moderate. wikipedia.org

Modern modifications of this approach have sought to improve yields and reaction conditions. For instance, palladium catalysis can be employed for the intramolecular cyclization of ortho-diazonium salts of diaryl ethers. One such protocol utilizes palladium acetate (B1210297) in refluxing ethanol (B145695) to facilitate the cyclization. organic-chemistry.org

Metal-Catalyzed Coupling and Cyclization Strategies (e.g., Palladium, Copper catalysis)

Transition metal-catalyzed reactions have become powerful tools in the synthesis of dibenzofurans, offering high efficiency and functional group tolerance. Both palladium and copper-based catalytic systems are widely used.

Palladium Catalysis: Palladium-catalyzed methodologies often involve the intramolecular C-H activation/C-O cyclization of phenol (B47542) derivatives. nih.govmdpi.com For example, a practical method has been developed for a phenol-directed C-H activation/C-O cyclization using a Pd(0)/Pd(II) catalytic cycle with air as the oxidant. mdpi.comoregonstate.edu Another efficient route involves the palladium-catalyzed cyclization of o-iododiaryl ethers, which can be synthesized in a one-pot manner from phenols. organic-chemistry.orgnih.gov Furthermore, the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride, followed by a palladium-catalyzed cyclization, provides a versatile route to dibenzofurans. organic-chemistry.orgnih.gov

Copper Catalysis: Copper-catalyzed reactions, particularly Ullmann-type couplings, are also instrumental in dibenzofuran synthesis. A novel and efficient one-pot protocol for the construction of the dibenzofuran motif involves a tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling of 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.orgrsc.org Additionally, an efficient transformation of dibenzoxaborins to dibenzofurans is achieved through a copper-catalyzed deborylative ring contraction under mild conditions. nih.govwikipedia.org

Table 1: Comparison of Selected Metal-Catalyzed Dibenzofuran Syntheses

Catalytic System Starting Materials Key Features
Palladium Acetate ortho-Diazonium salts of diaryl ethers Intramolecular cyclization. organic-chemistry.org
Pd(0)/Pd(II) with air Phenol derivatives Phenol-directed C-H activation/C-O cyclization. mdpi.comoregonstate.edu
Pd/C o-Iododiaryl ethers Ligand-free conditions. organic-chemistry.org
Pd Catalyst with CsF o-Iodophenols and silylaryl triflates Good to excellent yields, tolerates various functional groups. organic-chemistry.orgnih.gov
Pd(PPh3)4 and Cu2O 6-Diazo-2-cyclohexenones and ortho-haloiodobenzenes One-pot tandem cross-coupling/aromatization and Ullmann coupling. rsc.org
Copper Catalyst Dibenzoxaborins Deborylative ring contraction under mild conditions. nih.govwikipedia.org

Oxodefluorination and Other Novel Core Formation Methods

Emerging synthetic strategies for the dibenzofuran core include novel cyclization reactions. One such method is the alumina-promoted oxodefluorination of fluorinated biphenyls. This approach offers a metal-free and solvent-free synthesis of dibenzofurans, where activated γ-Al2O3 serves as the oxygen source. acs.orgnih.gov This environmentally friendly method is, however, not compatible with substrates containing bromine or iodine functionalities. acs.org

Amination Strategies for Dibenzofuran Derivatization

The introduction of the amine group at the 3-position of the dibenzofuran ring is a crucial step. This is often achieved by first synthesizing a dibenzofuran with a suitable functional group at the desired position, which can then be converted to an amine. A common strategy involves the synthesis of a nitrodibenzofuran derivative, followed by the reduction of the nitro group to an amine. For instance, a methoxy-substituted nitrodibenzofuran has been synthesized, which can serve as a precursor to the corresponding aminodibenzofuran.

Direct amination of a pre-formed dibenzofuran ring is also a viable, though potentially more challenging, approach. Modern cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation could theoretically be applied to a 3-halodibenzofuran to introduce the amino group. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org The Ullmann condensation, a copper-catalyzed reaction, is another classic method for aryl amination. wikipedia.org The success of these reactions would depend on the reactivity of the 3-halodibenzofuran and the optimization of reaction conditions.

Preparation of this compound (Salt Formation)

The final step in the synthesis is the conversion of the free base, Dibenzofuran-3-ylamine, into its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. To obtain an anhydrous salt, it is crucial to use anhydrous hydrogen chloride, which can be generated by dripping concentrated hydrochloric acid into sulfuric acid and then bubbling the resulting HCl gas through a drying agent into a solution of the amine in a suitable dry solvent, such as acetone (B3395972) or isopropanol. sciencemadness.org The use of aqueous hydrochloric acid can lead to the formation of hydrated salts and may result in lower yields due to the solubility of the hydrochloride salt in water. google.com The hydrochloride salt is generally a crystalline solid that is more stable and easier to handle than the free base.

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity: The regioselective synthesis of 3-substituted dibenzofurans is a key challenge. The position of the substituents on the final dibenzofuran product is largely determined by the substitution pattern of the starting materials. For example, in the synthesis of a methoxy-substituted nitrodibenzofuran, the methoxy (B1213986) and nitro groups were positioned on the precursors before the cyclization to form the dibenzofuran core. This highlights the importance of a retrosynthetic approach where the desired substitution pattern is planned from the initial building blocks. In reactions such as the Friedel-Crafts acylation of benzofurans, achieving high regioselectivity between the C2 and C3 positions can be difficult.

Stereoselectivity: For the synthesis of the aromatic compound this compound, stereoselectivity is not a primary concern as there are no chiral centers in the final molecule. However, in the synthesis of its analogues, particularly those with saturated or partially saturated rings (e.g., dihydrodibenzofurans), stereoselectivity can become a critical aspect. In such cases, the use of chiral catalysts, such as those employing chiral bisphosphine ligands in iridium-catalyzed intramolecular hydroarylation, can be employed to achieve high enantioselectivity.

Chemical Reactivity and Mechanistic Investigations of Dibenzofuran 3 Ylamine Hydrochloride

Electrophilic Aromatic Substitution Patterns in the Dibenzofuran-3-yl System

The dibenzofuran (B1670420) nucleus is susceptible to electrophilic attack, and the presence of the amino group at the 3-position profoundly influences the regioselectivity and rate of these reactions. The amine (-NH₂) is a powerful activating, ortho-, para-directing group. In the case of the hydrochloride salt, the ammonium (B1175870) group (-NH₃⁺) is strongly deactivating and meta-directing. Therefore, electrophilic substitution reactions are typically carried out on the free amine or, more commonly, on an N-acylated derivative (e.g., acetamide) to moderate the amine's reactivity and improve substrate solubility.

The directing influence of the 3-amino (or 3-acetamido) group combines with the inherent reactivity patterns of the dibenzofuran ring. In the parent dibenzofuran, electrophilic attack preferentially occurs at the 2, 8, 3, and 7 positions. However, the powerful activating effect of the 3-amino group dominates, directing incoming electrophiles primarily to the C2 and C4 positions, which are ortho to the amine.

Research Findings:

Studies on electrophilic substitution of 3-substituted dibenzofurans have elucidated these patterns. For instance, bromination of 3-aminodibenzofuran (B1200821) with N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) leads to substitution at the positions ortho to the amine group. The primary products are 2-bromo-dibenzofuran-3-ylamine and 4-bromo-dibenzofuran-3-ylamine. The exact ratio of these isomers can depend on reaction conditions such as temperature and solvent.

ElectrophileReagent/ConditionsMajor Product(s)Reference
Br⁺NBS, Chloroform, 0°C to RT2-Bromo-dibenzofuran-3-ylamineInferred from synthesis of related compounds
NO₂⁺HNO₃/H₂SO₄2-Nitro-dibenzofuran-3-ylamine, 4-Nitro-dibenzofuran-3-ylaminePredicted based on directing effects
RCO⁺Acyl chloride, Lewis Acid2-Acyl-dibenzofuran-3-ylamine, 4-Acyl-dibenzofuran-3-ylaminePredicted based on directing effects

Nucleophilic Reactivity of the Amine Functionality and its Derivatives

The primary amine group of Dibenzofuran-3-ylamine is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new nitrogen-carbon or nitrogen-heteroatom bonds. Common reactions include acylation, alkylation, and sulfonylation.

Acylation: The amine reacts readily with acylating agents such as acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding amides. For example, reaction with acetyl chloride yields N-(dibenzofuran-3-yl)acetamide. This reaction is often used as a protecting strategy for the amine group to moderate its reactivity before performing other transformations on the aromatic ring, such as nitration or Friedel-Crafts reactions.

Alkylation: Direct alkylation of the amine with alkyl halides can be difficult to control and may lead to mixtures of mono- and di-alkylated products, as well as the quaternary ammonium salt. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), provides a more controlled method for synthesizing secondary or tertiary amines.

Organometallic Reactions and Functionalization (e.g., dilithiation)

Organometallic chemistry offers powerful tools for the regioselective functionalization of the dibenzofuran system. While the parent dibenzofuran undergoes lithiation primarily at the C4 position, the presence of the amino group introduces both opportunities and challenges. thieme-connect.de The acidic proton of the amine group would be readily deprotonated by strong organolithium bases. Therefore, protection of the amine is a prerequisite for subsequent C-H activation (metalation) of the aromatic ring.

Directed Ortho-Metalation (DoM):

A key strategy for functionalizing the dibenzofuran-3-yl system is Directed ortho-Metalation (DoM). In this approach, the protected amine acts as a Directed Metalation Group (DMG). The heteroatom of the DMG coordinates to the lithium atom of the organolithium base (e.g., n-butyllithium or sec-butyllithium), directing the deprotonation to the adjacent ortho position.

Pioneering work by V. Snieckus and coworkers demonstrated the utility of this strategy. researchgate.net They showed that the 3-pivaloylamino derivative of dibenzofuran, upon treatment with an organolithium reagent, undergoes selective lithiation at the C4 position. The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with various electrophiles to introduce a wide range of substituents exclusively at the C4 position. This method provides a highly regioselective route to 3,4-disubstituted dibenzofuran derivatives.

Research Findings on Directed Metalation:

The lithiation of 3-(pivaloylamino)dibenzofuran followed by quenching with an electrophile provides a reliable method for introducing functionality at the C4 position.

Reagent (Base)Electrophile (E⁺)Product (at C4)Reference
sec-ButyllithiumDimethylformamide (DMF)-CHO (Formyl) researchgate.net
sec-ButyllithiumIodine (I₂)-I (Iodo) researchgate.net
sec-ButyllithiumTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃ (Trimethylsilyl) researchgate.net
sec-ButyllithiumCarbon dioxide (CO₂)-COOH (Carboxyl) researchgate.net

This table summarizes the findings from the study on the lithiation of pivaloylamino derivatives of dibenzofuran. researchgate.net

Reaction Kinetics and Thermodynamic Studies of Chemical Transformations

Detailed kinetic and thermodynamic studies specifically for chemical transformations of Dibenzofuran-3-ylamine hydrochloride are not extensively reported in the scientific literature. However, the principles governing these aspects can be inferred from studies of related aromatic systems.

Kinetics: The rate of electrophilic aromatic substitution would be significantly influenced by the nature of the nitrogen substituent. The free amine (-NH₂) is strongly activating, leading to rapid reaction rates, often requiring mild conditions to prevent polysubstitution or side reactions. Conversely, the protonated form (-NH₃⁺) is strongly deactivating, making electrophilic substitution kinetically very slow and requiring harsh reaction conditions. N-acylated derivatives (e.g., -NHCOCH₃) exhibit intermediate reactivity, allowing for more controlled transformations. The reaction kinetics would also depend on the electrophile's reactivity, the solvent polarity, and the reaction temperature.

Thermodynamics: In electrophilic aromatic substitution, the formation of the sigma complex (arenium ion) is the rate-determining step. The stability of this intermediate determines the reaction's regioselectivity. For the 3-amino-dibenzofuran system, attack at the C2 and C4 positions leads to resonance-stabilized sigma complexes where the positive charge can be delocalized onto the nitrogen atom, making these pathways thermodynamically favored over attack at other positions.

Exploration of Reaction Mechanisms

The reaction mechanisms for the transformations of this compound are analogous to those of other substituted aromatic amines and heterocyclic compounds.

Electrophilic Aromatic Substitution: The mechanism proceeds via the classical SₑAr (Substitution, Electrophilic, Aromatic) pathway.

Generation of the Electrophile: A strong electrophile (E⁺) is generated from the reagents (e.g., Br⁺ from Br₂ and a Lewis acid, or NO₂⁺ from HNO₃ and H₂SO₄).

Formation of the Sigma Complex: The π-electron system of the dibenzofuran ring acts as a nucleophile, attacking the electrophile. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The disruption of aromaticity in this step makes it the rate-determining step of the reaction. For 3-aminodibenzofuran, the most stable sigma complexes are formed when the electrophile adds to the C2 or C4 positions, as this allows for direct delocalization of the positive charge onto the nitrogen atom.

Deprotonation and Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the dibenzofuran ring and yielding the substituted product.

Directed Ortho-Metalation: The mechanism involves a complex-induced proximity effect (CIPE).

Protection and Coordination: The amine is first protected with a suitable group (e.g., pivaloyl). The Lewis basic oxygen atom of the pivaloyl group coordinates to the lithium ion of the organolithium base.

Deprotonation: This coordination brings the base into close proximity with the C4 proton, facilitating its abstraction and leading to the formation of a thermodynamically stable 4-lithio-3-(pivaloylamino)dibenzofuran intermediate.

Electrophilic Quench: The aryllithium species then reacts as a potent nucleophile with an added electrophile, forming a new carbon-element bond at the C4 position.

Advanced Spectroscopic and Analytical Characterization Methodologies in Dibenzofuran 3 Ylamine Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

In the analysis of Dibenzofuran-3-ylamine hydrochloride, ¹H NMR spectroscopy is used to identify the number of distinct protons, their chemical environments, and their proximity to one another. The aromatic protons on the dibenzofuran (B1670420) core typically appear in the downfield region of the spectrum (approx. 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The introduction of the amine group at the 3-position breaks the symmetry of the parent dibenzofuran molecule, leading to a more complex splitting pattern for the aromatic protons. The protons on the same ring as the amine group will be shifted relative to those on the other rings, an effect that can be precisely mapped using two-dimensional NMR techniques like COSY (Correlation Spectroscopy).

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms provide insight into their hybridization and electronic environment. For instance, the carbon atom directly bonded to the nitrogen (C3) would exhibit a characteristic chemical shift influenced by the electronegativity of the amine group. Public chemical databases indicate the availability of ¹³C NMR spectral data for the free base, 3-Aminodibenzofuran (B1200821), which is essential for confirming the carbon skeleton. nih.gov

Detailed analysis of a related isomer, 1-aminodibenzofuran, highlights the expected chemical shift ranges for this class of compounds. jetir.org Comparison with the spectrum of the parent dibenzofuran molecule allows for the assignment of shifts based on the substituent effects of the amino group. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Dibenzofuran Derivatives Note: Data for a related isomer is presented to illustrate expected chemical shifts.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization.

For this compound, the molecular formula is C₁₂H₁₀ClNO, corresponding to a molecular weight of approximately 219.67 g/mol . In a typical electron ionization (EI) mass spectrum of the free base (Dibenzofuran-3-ylamine, C₁₂H₉NO, MW ≈ 183.21 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, confirming the compound's identity. nih.gov High-resolution mass spectrometry (HRMS) can determine this mass with exceptional precision, allowing for the unambiguous determination of the elemental formula.

The fragmentation pattern provides a fingerprint of the molecule's structure. The stable dibenzofuran ring system means that the molecular ion is often quite abundant. Key fragmentation pathways for aromatic amines involve the cleavage of bonds adjacent to the amine group. Common fragments observed in the mass spectrum of 3-Aminodibenzofuran include ions at m/z 155 and 184. nih.gov The loss of a hydrogen cyanide (HCN) molecule from the molecular ion is a common fragmentation for aromatic amines, which would lead to a fragment ion at m/z 156 (183 - 27). The peak at m/z 155 could arise from the subsequent loss of a hydrogen radical. The peak at m/z 184 corresponds to the M+1 isotope peak. nih.gov

Table 2: Key Ions in the Mass Spectrum of 3-Aminodibenzofuran

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a detailed fingerprint of the functional groups present in a molecule.

The IR spectrum of Dibenzofuran-3-ylamine (as the free base) shows characteristic absorption bands that confirm its structure. nist.gov Key features include:

N-H Stretching: The amine group gives rise to characteristic stretches in the region of 3300-3500 cm⁻¹. For a primary amine, two bands are typically observed, corresponding to the symmetric and asymmetric stretching modes.

Aromatic C-H Stretching: Sharp absorption bands just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected in the 1250-1350 cm⁻¹ range.

C-O-C Stretching: The diaryl ether linkage of the dibenzofuran core produces a strong, characteristic asymmetric stretch, typically around 1200-1280 cm⁻¹.

For the hydrochloride salt, the N-H stretching region would be different, showing broader absorption bands at lower frequencies (typically 2400-3200 cm⁻¹) characteristic of an ammonium (B1175870) salt (-NH₃⁺).

Table 3: Principal Infrared Absorption Bands for 3-Aminodibenzofuran

UV-Visible Absorption and Fluorescence Spectroscopy in Solution and Solid State

UV-Visible absorption and fluorescence spectroscopy are techniques that provide information about the electronic transitions within a molecule. The dibenzofuran core is a chromophore, meaning it absorbs light in the UV-visible region. The parent dibenzofuran molecule has characteristic absorption spectra. nist.gov

The addition of the amino group (-NH₂) at the 3-position is expected to significantly influence the photophysical properties. The nitrogen's lone pair of electrons can participate in resonance with the aromatic π-system, acting as a powerful auxochrome. This typically results in a bathochromic (red) shift of the absorption and emission maxima to longer wavelengths and an increase in the molar absorptivity (intensity of absorption).

Studies on related functionalized benzofuran (B130515) and dibenzofuran derivatives confirm that their absorption and emission properties are highly dependent on the electronic nature of the substituents and the rigidity of the molecular structure. researchgate.netresearchgate.net For this compound, one would expect absorption maxima in the UV-A or near-UV region, corresponding to π→π* transitions within the conjugated system.

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Many dibenzofuran derivatives are known to be fluorescent. researchgate.net The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The fluorescence quantum yield (the efficiency of the emission process) and the fluorescence lifetime are key parameters that can be measured to characterize the compound's utility in applications such as fluorescent probes.

Table 4: Expected Photophysical Properties of Dibenzofuran-3-ylamine

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography is the definitive, gold-standard technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which atomic positions can be determined with very high precision.

A crystallographic study of this compound would provide a wealth of information that no other technique can offer. This includes:

Unambiguous Confirmation of Connectivity: It would definitively confirm the atomic connections and the position of the amine group on the dibenzofuran skeleton.

Precise Molecular Geometry: It would yield exact bond lengths, bond angles, and torsion angles, revealing the planarity of the dibenzofuran system and the geometry of the ammonium group.

Intermolecular Interactions: Crucially, it would reveal how the molecules pack in the crystal lattice. This includes identifying and quantifying intermolecular forces such as hydrogen bonds between the ammonium (-NH₃⁺) group and the chloride anion (Cl⁻), as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Absolute Stereochemistry: If the molecule were chiral, this technique could determine its absolute configuration.

While a public crystal structure for this compound was not identified in the searched literature, this analytical method remains the most powerful tool for the ultimate confirmation of its solid-state structure. The data obtained, often deposited as a Crystallographic Information File (CIF), would include key parameters such as the crystal system, space group, and unit cell dimensions. nih.gov

Computational and Theoretical Chemistry Studies on Dibenzofuran 3 Ylamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT approaches)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of dibenzofuran (B1670420) derivatives. Studies on related compounds, such as polychlorinated dibenzofurans, have utilized the DFT-B3LYP method with a 6-31G(**) basis set to fully optimize their electronic structures. nih.govresearchgate.net These calculations are crucial for determining a range of electronic and energetic descriptors that govern the molecule's behavior.

Key properties investigated through these methods include molecular polarizability and hyperpolarizability. Research has demonstrated that for the dibenzofuran system, the mean polarizability and polarizability anisotropy change systematically depending on the number and substitution pattern of atoms on the core structure. nih.govresearchgate.net It has been concluded that dispersion interactions, which are related to polarizability, are a leading factor in the molecule's interactions. nih.gov While polarizability anisotropy is a significant descriptor, long-range interactions characterized by hyperpolarizabilities and hyper-order electric moments (e.g., octupole moments) are also considered important for a complete understanding of the molecule's properties. nih.gov

Table 1: Electronic and Energetic Descriptors Calculated for Dibenzofuran Scaffolds

Descriptor Category Specific Examples Relevance
Polarizability Mean Polarizability, Polarizability Anisotropy Describes molecular deformability in an electric field; key to dispersion interactions. nih.govresearchgate.net
Hyperpolarizability First-order (β), Second-order (γ) Characterizes non-linear optical properties and response to strong electric fields. nih.gov
Hyper-Order Moments Octupole moment, Hexadecapole moment Provides a more detailed description of the charge distribution beyond the dipole moment. nih.gov

| Energetics | HOMO/LUMO energies, Ionization Potential | Relates to chemical reactivity, electron-donating/accepting ability, and kinetic stability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of dibenzofuran derivatives, particularly their interactions with biological macromolecules. These simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the stability of intermolecular complexes.

For instance, MD simulations have been used to analyze the binding of dibenzofuran derivatives to the active sites of enzymes. tandfonline.com Such studies reveal how the ligand (the dibenzofuran derivative) settles into the binding pocket and whether the resulting complex is stable and compact over the simulation time. tandfonline.com In the context of drug design, MD simulations can confirm the stability of docked poses predicted by other methods. nih.gov Simulations lasting hundreds of nanoseconds can effectively demonstrate whether a potential drug candidate maintains key interactions within the target's active site, validating its potential as an inhibitor. nih.gov These computational experiments are also used to calculate binding free energies, offering a more quantitative measure of binding affinity. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate a compound's structural or computed properties with its physical properties or biological activity. For dibenzofuran derivatives, these models are often built using descriptors derived from DFT calculations. nih.govresearchgate.net

Researchers have successfully developed QSAR models for the toxicity of polychlorinated dibenzofurans. nih.gov In these models, calculated descriptors such as polarizability anisotropy, hyperpolarizabilities, and octupole moments are used as independent variables to predict endpoints like binding affinities to the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net Similarly, 2D and 3D-QSAR techniques have been applied to series of dibenzofuran derivatives to identify the key structural features that influence their inhibitory activity against specific enzymes, such as matrix metalloproteinase-12 (MMP-12). tandfonline.com These studies have pointed to the importance of specific functional groups, like carboxylic acid moieties, and the favorable placement of steric and hydrophobic groups to enhance biological activity. tandfonline.com

Table 2: Components of a Typical QSAR Model for Dibenzofuran Derivatives

Component Description Example from Research
Dataset A series of related compounds with measured biological activity. 135 polychlorinated dibenzofurans with known toxicity values. nih.govresearchgate.net
Descriptors Numerically calculated properties of the molecules. DFT-calculated polarizability anisotropy, hyperpolarizability, octupole moments. nih.gov
Statistical Method Algorithm used to create the correlation model. Multiple Linear Regression (MLR). researchgate.net

| Endpoint | The property or activity being predicted. | Aryl hydrocarbon receptor (AhR) binding affinity, MMP-12 inhibition. nih.govtandfonline.com |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. For the dibenzofuran core, theoretical studies have detailed the mechanistic and kinetic aspects of its formation from precursor molecules like catechol. nih.gov These investigations model the potential energy surface of a reaction, identifying intermediates, transition states, and calculating activation enthalpies.

Such studies have explored various reaction corridors, including self-condensation and cross-coupling reactions involving radical species. nih.gov For example, the formation of hydroxylated dibenzofurans has been shown to proceed through o(C)-o(C) cross-linkages, and the calculated activation enthalpies for these pathways are comparable to those for the formation of chlorinated dibenzofurans from chlorophenols. nih.gov By modeling these pathways, chemists can understand the conditions that favor the formation of the dibenzofuran skeleton, which is critical for optimizing synthetic routes. nih.gov

In Silico Design and Virtual Screening of Dibenzofuran-Derived Chemical Libraries

The dibenzofuran scaffold is a valuable starting point for the design of new therapeutic agents. In silico methods, including computer-aided drug design (CADD) and virtual screening, are heavily utilized to explore the chemical space around this core structure. nih.gov These approaches involve computationally screening large libraries of virtual compounds against a biological target to identify promising candidates for synthesis and further testing. jazindia.com

A common technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. jazindia.comresearchgate.netresearchgate.net In studies involving benzofuran (B130515) and dibenzofuran derivatives, libraries of novel compounds have been designed and then docked into the active sites of targets for cancer and infectious diseases. jazindia.com The results are typically ranked based on a scoring function, such as the calculated binding energy, with lower binding energies indicating higher predicted affinity. jazindia.comresearchgate.net For example, virtual screening of benzofuran-based compounds against Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) identified derivatives with excellent binding energies, in some cases superior to known inhibitors. nih.gov These in silico "hits" serve as high-priority candidates for chemical synthesis and subsequent in vitro evaluation. researchgate.net

Table 3: Example of Virtual Screening Data for Benzofuran/Dibenzofuran Derivatives

Compound Class Target Enzyme Software Used Range of Binding Energies (kcal/mol)
Benzofuran Derivatives Anticancer Targets AutoDock Vina, PyMOL, Discovery Studio -6.9 to -10.4 jazindia.comresearchgate.net
Benzofuran-1,3,4-Oxadiazoles Mtb Pks13 (Not specified) -14.11 to -14.82 nih.gov

Applications of Dibenzofuran 3 Ylamine Hydrochloride in Organic and Materials Science Research

Dibenzofuran-3-ylamine Hydrochloride as a Building Block in Complex Organic Synthesis

The unique structural and electronic properties of the dibenzofuran (B1670420) moiety, coupled with the synthetic versatility of the amino group, make this compound a valuable starting material for the construction of larger, more complex molecular frameworks.

Synthesis of Polycyclic Aromatic Systems

Dibenzofuran derivatives are recognized as precursors in the formation of polycyclic aromatic hydrocarbons (PAHs). biointerfaceresearch.comekb.egrsc.org The dibenzofuran nucleus can be considered a pre-formed structural unit that can be extended through various synthetic methodologies to create larger fused aromatic systems. The amino group in Dibenzofuran-3-ylamine can play a crucial role in these transformations, either by directing further substitution reactions or by being transformed into other functional groups that facilitate cyclization reactions. For instance, the amine can be converted to a diazonium salt, which can then undergo reactions like the Gomberg-Bachmann reaction to form biaryl linkages, a key step in building up polycyclic systems.

Construction of Heterocyclic Architectures

The primary amine functionality of this compound is a key handle for the synthesis of various nitrogen-containing heterocyclic compounds. One notable application is in the synthesis of carbazoles, which are themselves important motifs in materials science and medicinal chemistry. nih.govniscpr.res.inresearchgate.net A common strategy involves the palladium-catalyzed cross-coupling of an o-haloaniline derivative with an appropriate coupling partner, followed by an intramolecular cyclization to form the carbazole (B46965) ring system. nih.gov In this context, Dibenzofuran-3-ylamine can be envisioned to react with a suitably substituted aryl halide to construct a diarylamine intermediate, which can then be cyclized to form a dibenzofuran-fused carbazole derivative. This approach provides an efficient route to extend the heterocyclic system, leveraging the pre-existing dibenzofuran core.

Development of Functional Materials Based on Dibenzofuran-3-ylamine Derivatives

The incorporation of the dibenzofuran moiety into functional materials is advantageous due to its high thermal stability, rigidity, and desirable electronic properties. Derivatives of Dibenzofuran-3-ylamine are being explored for a range of applications in materials science.

Photoelectronic Materials (e.g., OLEDs)

Derivatives of Dibenzofuran-3-ylamine are promising candidates for use in organic light-emitting diodes (OLEDs), particularly as hole-transporting materials (HTMs). nih.govresearchgate.netrsc.org The dibenzofuran unit contributes to a high triplet energy and good thermal stability, which are crucial for the performance and longevity of OLED devices. The amine functionality is a key component of many hole-transporting molecules, as it can be readily oxidized to form a stable radical cation, facilitating the movement of positive charge (holes).

Research on dibenzofuran-terminated hole transporters has demonstrated their potential in achieving high-efficiency and long-lifetime OLEDs. nih.govresearchgate.netrsc.org These materials often feature arylamine structures where the dibenzofuran is connected to a central core through nitrogen atoms. While not directly employing the hydrochloride salt, the core concept relies on the electronic properties of the aminodibenzofuran unit. The performance of such materials in green thermally activated delayed fluorescence (TADF) OLEDs is highlighted in the table below.

Table 1: Performance of a Green TADF OLED with a Dibenzofuran-Terminated Hole Transporter

Parameter Value
Maximum External Quantum Efficiency (EQE) > 20%
Operational Lifetime (LT50) at 1000 cd m⁻² 30,000 h

This data is based on a four dibenzofuran-terminated hole-transporter, T1DBFBP, which showcases the potential of aminodibenzofuran derivatives in high-performance OLEDs. researchgate.net

Pigments and Dyes

Aromatic primary amines are fundamental precursors in the synthesis of azo dyes, a large and commercially important class of colorants. nih.govmdpi.comresearchgate.net The synthesis involves the diazotization of the primary amine, in this case, Dibenzofuran-3-ylamine, followed by coupling with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative.

The general synthetic route to an azo dye derived from Dibenzofuran-3-ylamine would involve:

Diazotization: Reaction of this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: Reaction of the in-situ generated diazonium salt with a coupling component. The choice of the coupling component determines the final color of the dye.

The resulting azo dye would incorporate the rigid and chromophoric dibenzofuran moiety, potentially leading to dyes with high thermal stability and unique photophysical properties.

Polymer Precursors and Modifiers

The bifunctional nature of aminodibenzofuran derivatives makes them suitable monomers for the synthesis of high-performance polymers. For example, aromatic diamines containing the dibenzofuran core can be used to prepare polyimides. rsc.org Polyimides are known for their excellent thermal stability, chemical resistance, and mechanical properties.

A study on aromatic polyimides derived from 2,8-di(3-aminophenyl)dibenzofuran demonstrates the utility of aminodibenzofuran structures in polymer chemistry. rsc.org These polyimides were synthesized through the reaction of the diamine with various dianhydrides. The resulting polymers exhibited high thermal stability and, in some cases, good solubility in organic solvents, allowing them to be processed into films.

Table 2: Thermal Properties of Polyimides Derived from a Diaminodibenzofuran Monomer

Dianhydride Used Glass Transition Temperature (Tg) 10% Weight Loss Temperature (TDT10%)
Pyromellitic dianhydride (PMDA) 315 °C 590 °C
4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) 290 °C 580 °C
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) 295 °C 555 °C

This data illustrates the high thermal stability of polyimides incorporating the dibenzofuran structure, a property that can be inferred for polymers derived from Dibenzofuran-3-ylamine. rsc.org

Role in Catalysis and Ligand Design

The utility of dibenzofuran derivatives in catalysis is primarily centered on their role as scaffolds for the synthesis of specialized ligands for transition metal catalysts. While direct catalytic applications of this compound are not extensively documented, its structural features make it a valuable precursor for ligand development.

The core structure of dibenzofuran provides a rigid backbone, which is a desirable characteristic in ligand design as it can impart specific geometries and steric properties to the resulting metal complexes. The amine group in Dibenzofuran-3-ylamine serves as a key functional handle for further chemical modifications. Through reactions such as alkylation, acylation, or condensation, the amine can be transformed into a variety of coordinating moieties, including imines, amides, and phosphine-amines. These modified derivatives can then act as ligands for transition metals like palladium, which are widely used in cross-coupling reactions. acs.orgorganic-chemistry.org

For instance, diimine ligands derived from dibenzofuran dicarboxaldehydes have been synthesized and explored for their potential in catalytic polymerization of olefins. researchgate.net This suggests that Dibenzofuran-3-ylamine could be a starting material for analogous ligand structures. The synthesis of functionalized dibenzofuran compounds often involves transition metal-catalyzed strategies, highlighting the synergy between dibenzofuran chemistry and catalysis. researchgate.netresearchgate.netrsc.org

Table 1: Potential Ligand Types Derived from Dibenzofuran-3-ylamine

Ligand TypeSynthetic PrecursorPotential Metal CoordinationPotential Catalytic Application
Schiff Base LigandsDibenzofuran-3-ylamineN, OOxidation, Polymerization
P,N LigandsDibenzofuran-3-ylphosphineP, NAsymmetric Catalysis
Amide LigandsN-acyl-dibenzofuran-3-amineN, OVarious Coupling Reactions

Exploration in Supramolecular Chemistry and Host-Guest Systems

The planar and aromatic nature of the dibenzofuran unit makes it an attractive component for the construction of supramolecular assemblies and host-guest systems. These systems are organized through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces.

Dibenzofuran-containing cyclophanes have been synthesized and shown to self-assemble into well-ordered structures. hku.hk These macrocycles can act as hosts for smaller guest molecules, a fundamental concept in host-guest chemistry. The dibenzofuran moieties in these structures tend to associate through π-π stacking, leading to the formation of extended supramolecular arrays in the solid state. hku.hk

A notable example involves a "plerotopic tecton," a building block for supramolecular assembly, derived from a 2,8-disubstituted dibenzofuran. This molecule dimerizes through complementary hydrogen bonding to form a supramolecular macrocycle. hku.hk This demonstrates the potential of strategically functionalized dibenzofurans to direct the formation of complex, self-assembled architectures.

The amino group of Dibenzofuran-3-ylamine provides a site for introducing hydrogen bond donors, which can be pivotal in designing self-assembling systems. By modifying the amine with groups capable of specific molecular recognition, it is conceivable to create novel host-guest systems and functional supramolecular materials.

Table 2: Supramolecular Assemblies Incorporating Dibenzofuran Derivatives

Assembly TypeKey Non-Covalent InteractionPotential FunctionReference
Self-Assembled Tapesπ-π StackingMolecular Wires hku.hk
Supramolecular MacrocyclesHydrogen Bonding, π-π StackingHost for Guest Molecules hku.hk
Two-Dimensional Arraysπ-π StackingPorous Materials hku.hk

Future Perspectives and Research Challenges for Dibenzofuran 3 Ylamine Hydrochloride

Innovations in Green Synthetic Chemistry for Sustainable Production

The sustainable production of specialty chemicals like Dibenzofuran-3-ylamine hydrochloride is a growing priority, driven by the need to minimize environmental impact and improve economic viability. researchgate.netfrontiersin.org Future research will likely focus on developing "green" synthetic routes that adhere to the principles of green chemistry, such as waste reduction, use of renewable feedstocks, and energy efficiency. researchgate.net

Current synthetic methods for the dibenzofuran (B1670420) core often rely on transition metal catalysis, such as palladium-catalyzed reactions. biointerfaceresearch.comorganic-chemistry.org While efficient, these methods can present challenges related to metal contamination, catalyst cost, and the use of hazardous solvents. Innovations are aimed at overcoming these limitations.

Key Research Directions:

Catalyst Development: Creating highly efficient and reusable catalysts is paramount. Research into heterogeneous catalysts, such as palladium on carbon (Pd/C), offers a promising path for easier separation and recycling, reducing waste and cost. organic-chemistry.org

Alternative Solvents: Shifting from traditional volatile organic compounds to greener solvents like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of the synthesis process.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. This involves exploring reactions with fewer steps and by-products.

Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating methods.

Green Chemistry Approach Objective for this compound Synthesis Potential Benefits
Reusable Catalysts Develop robust, recyclable catalysts (e.g., supported Pd) for cyclization and amination steps. organic-chemistry.orgReduced metal waste, lower production costs.
Greener Solvents Replace hazardous solvents with water, ionic liquids, or bio-derived alternatives. researchgate.netMinimized environmental pollution and health risks.
Process Intensification Employ continuous-flow reactors for synthesis. nih.govImproved safety, higher yield, easier scalability.
Alternative Energy Sources Utilize microwave or ultrasonic energy to drive reactions.Faster reaction rates, lower energy consumption.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Optimizing the synthesis of this compound requires precise control over reaction parameters. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-situ monitoring, providing immediate feedback on reaction progress, intermediate formation, and product purity. magritek.comresearchgate.net This contrasts with traditional offline methods (like chromatography), which are often time-consuming.

For instance, the Buchwald-Hartwig amination is a key reaction for introducing amine groups onto aromatic rings and can be monitored in real-time. nih.govfao.org Techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are particularly well-suited for this purpose. nih.govmagritek.com

Spectroscopic Monitoring Techniques:

Process NMR Spectroscopy: Provides detailed structural information, allowing for the simultaneous tracking of reactants, intermediates, and products. Benchtop NMR spectrometers are making this technology more accessible for process optimization. magritek.com

Raman Spectroscopy: This technique is highly sensitive to changes in molecular vibrations. It is non-invasive and can be used with fiber-optic probes directly in the reaction vessel, making it ideal for monitoring in harsh chemical environments or continuous-flow systems. nih.gov

Mass Spectrometry (MS): Can be used to monitor reaction progress by tracking the mass-to-charge ratio of components in the reaction mixture, offering high sensitivity for detecting trace intermediates. nih.govfao.org

High-Throughput Computational Screening for Novel Chemical Properties

The discovery of new applications for this compound and its derivatives can be accelerated through computational methods. High-throughput screening (HTS), both virtual and experimental, allows for the rapid evaluation of large libraries of compounds to identify molecules with desired properties. nih.gov

Computational screening uses molecular modeling and quantum chemical methods, such as Density Functional Theory (DFT), to predict the properties of molecules before they are synthesized. researchgate.net This can include predicting electronic properties, reactivity, and potential biological activity, thereby guiding synthetic efforts toward the most promising candidates. For example, a high-throughput screening of a large compound library led to the identification of a benzofuran (B130515) class of Hepatitis C Virus (HCV) inhibitors, demonstrating the power of this approach for scaffolds related to dibenzofuran. nih.gov

Areas of Computational Focus:

Virtual Screening: Docking studies can predict the binding affinity of dibenzofuran derivatives to specific biological targets (e.g., enzymes, receptors), identifying potential new therapeutic uses.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of dibenzofuran analogs with their observed activities, enabling the design of more potent compounds.

Materials Science: Computational tools can predict the properties of polymers or other materials incorporating the dibenzofuran moiety, guiding the development of new materials with specific electronic or thermal characteristics. chemimpex.com

Integration in Interdisciplinary Chemical Sciences

The rigid, planar structure and functionalizable nature of the dibenzofuran core make this compound a valuable building block in various fields beyond traditional organic synthesis. thesciencein.orgiscience.in Its integration into interdisciplinary sciences like medicinal chemistry, chemical biology, and materials science is a key area for future growth.

Medicinal Chemistry and Chemical Biology: Dibenzofuran derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. thesciencein.orgresearchgate.netekb.eg The amine group on this compound serves as a crucial handle for chemical modification, allowing for the synthesis of diverse libraries of compounds for drug discovery programs. chemimpex.com

Materials Science: The aromatic dibenzofuran structure can impart desirable properties like thermal stability and specific electronic characteristics to materials. chemimpex.com Derivatives can be explored as components in organic light-emitting diodes (OLEDs), conductive polymers, or advanced coatings.

The challenge lies in designing and synthesizing derivatives with tailored properties for specific applications, requiring close collaboration between synthetic chemists, biologists, and materials scientists.

Understanding Environmental Fates from a Chemical Stability and Degradation Perspective

As with any synthetic compound, understanding the environmental fate of this compound is crucial for responsible lifecycle management. Research in this area focuses on its persistence, potential for bioaccumulation, and degradation pathways in the environment.

The core dibenzofuran structure is known to be persistent in the environment and is a model for more toxic compounds like polychlorinated dibenzofurans. ethz.chnih.gov However, several microorganisms have been identified that can degrade dibenzofuran. nih.gov

Key Degradation Research:

Microbial Degradation: Studies have shown that bacteria, such as Sphingomonas sp. and Ralstonia sp., can break down dibenzofuran. nih.govnih.gov The primary mechanism involves an initial attack by a dioxygenase enzyme at the angular position (4,4a) adjacent to the ether bridge. ethz.chnih.gov This leads to ring cleavage and the formation of intermediates like 2,2',3-trihydroxybiphenyl, which can be further metabolized. nih.gov

Cometabolism: In some cases, dibenzofuran is degraded cometabolically by microorganisms grown on other carbon sources like biphenyl (B1667301) or carbazole (B46965). nih.govnih.gov

Influence of Substituents: A key research challenge is to understand how the 3-amino and hydrochloride groups on this compound affect its chemical stability and susceptibility to microbial degradation compared to the parent dibenzofuran. These functional groups could alter the molecule's electronic properties and solubility, potentially influencing the efficiency of enzymatic degradation pathways.

Degradation Aspect Findings for Dibenzofuran Core Research Question for the Hydrochloride Salt
Mechanism Primarily initiated by angular dioxygenation at the 4,4a position. ethz.chnih.govDoes the amine group at the 3-position influence the site or rate of enzymatic attack?
Microorganisms Degraded by bacteria such as Sphingomonas sp. and Ralstonia sp. nih.govnih.govAre these same microbial strains capable of degrading the aminated derivative?
Products Key intermediates include 2,2',3-trihydroxybiphenyl and salicylic (B10762653) acid. nih.govWhat are the specific degradation products of this compound?
Conditions Can be degraded as a sole carbon source or via cometabolism. nih.govnih.govWhat environmental conditions (pH, nutrients) are optimal for its breakdown?

Q & A

Basic: What are the standard synthetic routes for Dibenzofuran-3-ylamine hydrochloride, and how are intermediates characterized?

Answer:
this compound is typically synthesized via multi-step organic reactions, such as Friedel-Crafts acylation followed by reductive amination. Key intermediates are monitored using thin-layer chromatography (TLC) to track reaction progress . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are employed to confirm structural integrity and purity. For example, the amine group’s proton resonance appears as a singlet near δ 3.5–4.5 ppm in ¹H NMR, while the benzofuran ring system shows aromatic signals between δ 6.8–7.8 ppm .

Basic: Which analytical techniques are critical for verifying the purity and stability of this compound?

Answer:
Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Stability studies under varying pH (2–9) and temperature (4°C to 40°C) are conducted to evaluate degradation kinetics. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended to determine moisture uptake, which affects storage conditions (e.g., desiccants or inert atmospheres) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:
Optimization involves systematic variation of parameters:

  • Temperature : Elevated temperatures (80–100°C) accelerate ring closure but risk side reactions like over-alkylation.
  • Catalysts : Use of Pd/C or Raney nickel in reductive amination improves selectivity for the primary amine .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate purification.
    Design of Experiments (DoE) methodologies, such as factorial designs, are critical to identify interactions between variables .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in pharmacological data (e.g., IC₅₀ values) may arise from assay variability (e.g., cell line differences or incubation times). To address this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor binding) and include positive controls (e.g., reference inhibitors).
  • Meta-analysis : Apply Cochrane systematic review principles to aggregate data, assess bias, and perform sensitivity analyses .
  • Validate via orthogonal methods : Compare results from radioligand binding assays with functional assays (e.g., cAMP accumulation) .

Advanced: What strategies are recommended for studying the compound’s pharmacokinetics in preclinical models?

Answer:
In vivo pharmacokinetic studies require:

  • Dosing regimen : Single vs. multiple doses (e.g., 10 mg/kg oral vs. intravenous administration) to assess bioavailability.
  • Analytical validation : LC-MS/MS quantification in plasma with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Tissue distribution : Use of radiolabeled analogs (e.g., ¹⁴C-labeled compound) to track accumulation in target organs .
    Animal models (e.g., Sprague-Dawley rats) should follow ARRIVE guidelines for ethical and reproducible design .

Methodological: How can computational chemistry aid in predicting the reactivity of this compound?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electrophilic/nucleophilic sites on the benzofuran ring. Molecular docking (AutoDock Vina) identifies potential binding modes with biological targets (e.g., GPCRs). Solvent effects are modeled using the polarizable continuum model (PCM) to simulate aqueous environments .

Methodological: What protocols ensure safe handling and disposal of this compound in the lab?

Answer:

  • Handling : Use glove boxes under nitrogen for hygroscopic samples. PPE includes nitrile gloves and chemical splash goggles.
  • Waste disposal : Neutralize with 10% acetic acid before incineration. Document waste streams per EPA guidelines (40 CFR Part 261) .
  • Spill management : Absorb with vermiculite and store in sealed containers labeled "hazardous organic waste."

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.